ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, dichlorophenyl group, and ethoxycarbonyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-dichlorophenyl and ethoxycarbonyl aniline derivatives. These intermediates are then subjected to cyclization reactions to form the pyrrole ring. The final step involves esterification to introduce the ethyl benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(((2,5-DICHLOROPHENYL)SULFONYL)AMINO)BENZOATE
- 2,4-DICHLOROPHENYL 2,4-DICHLOROBENZOATE
- 2,4-DICHLOROPHENYL N-(4-(ETHOXYCARBONYL)PHENYL)CARBAMATE
Uniqueness
ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H24Cl2N2O5 |
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Molecular Weight |
539.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(2,4-dichlorophenyl)-1-(4-ethoxycarbonylphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate |
InChI |
InChI=1S/C28H24Cl2N2O5/c1-3-36-27(34)17-5-10-20(11-6-17)31-24-16-25(22-14-9-19(29)15-23(22)30)32(26(24)33)21-12-7-18(8-13-21)28(35)37-4-2/h5-16,25,31H,3-4H2,1-2H3 |
InChI Key |
LBVVFVUVNYOBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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